Acetamide,N-(6-hydroxy-2-benzothiazolyl)-
Description
Significance of the Benzothiazole (B30560) Core in Medicinal Chemistry Research
The benzothiazole ring system is a versatile and highly valued pharmacophore in medicinal chemistry. scholarsresearchlibrary.com Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with biological targets. scholarsresearchlibrary.comnih.gov This has led to the development of a wide array of benzothiazole derivatives exhibiting a broad spectrum of pharmacological activities. scholarsresearchlibrary.comresearchgate.netnih.gov
Researchers have successfully synthesized and evaluated benzothiazole analogues with significant therapeutic potential, including:
Anticancer agents: Certain derivatives have shown potent antitumor activity. nih.govresearchgate.net
Antimicrobial agents: The benzothiazole scaffold is present in compounds with antibacterial and antifungal properties. nih.govnih.gov
Anti-inflammatory and Analgesic agents: Various derivatives have been investigated for their ability to reduce inflammation and pain.
Anticonvulsant and Antidiabetic agents: The structural diversity of benzothiazoles has been exploited to develop compounds with activity against convulsions and diabetes. researchgate.net
Enzyme Inhibitors: Benzothiazole-based molecules have been developed as potent and selective inhibitors for various enzymes, such as monoamine oxidase B (MAO-B) and fatty acid amide hydrolase (FAAH). nih.gov
The inherent bioactivity of the benzothiazole core makes it a frequent starting point for the design and synthesis of novel therapeutic agents. scholarsresearchlibrary.comresearchgate.net
Overview of Acetamide (B32628) Derivatives as Bioactive Scaffolds in Academic Studies
The acetamide group (-NHCOCH₃) is another fundamental functional group frequently incorporated into bioactive molecules. Its presence can influence a compound's physicochemical properties, such as solubility, stability, and its ability to form hydrogen bonds, which are crucial for drug-receptor interactions.
Academic research has demonstrated that acetamide derivatives serve as important scaffolds with a range of biological activities. The synthesis of hybrid molecules that covalently link an acetamide moiety with other pharmacophores is a common strategy in drug discovery to enhance or modify biological activity. For instance, studies have explored acetamide derivatives of various heterocyclic systems, leading to the identification of compounds with significant antimicrobial and urease inhibitory activities. mdpi.com The amide linkage is a key structural feature in many established drugs, and its incorporation into novel molecular frameworks continues to be a productive area of research.
Research Trajectory of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- and Related Analogues
While direct and extensive research specifically on Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is not widely published, its chemical structure points to significant research interest in its closely related analogues. The precursor, 2-aminobenzothiazole (B30445), and its derivatives are common starting materials in synthetic medicinal chemistry. scholarsresearchlibrary.comnih.gov The synthesis of the target compound would typically involve the acetylation of 2-amino-6-hydroxybenzothiazole (B1265925).
The research trajectory for this class of compounds can be understood through the investigation of its analogues. A key related compound is firefly luciferin (B1168401), which has a (6'-hydroxy-2'-benzothiazolyl) group. semanticscholar.orgnih.gov The synthesis of luciferin and its derivatives often proceeds through the key intermediate 2-cyano-6-hydroxybenzothiazole, highlighting the established chemistry for creating the 6-hydroxybenzothiazole (B183329) core. semanticscholar.orgresearchgate.netlookchem.com
Recent studies have focused on N-(6-substituted-benzo[d]thiazol-2-yl)acetamide derivatives. For example, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, with some compounds showing potent urease inhibition. mdpi.comresearchgate.net
| Compound | Aryl Substituent (at position 6) | IC₅₀ (µM) |
|---|---|---|
| 3a | Phenyl | 18.3 ± 0.12 |
| 3b | p-tolyl | 15.2 ± 0.18 |
| 3d | 4-chlorophenyl | 17.6 ± 0.23 |
| 3g | 3-nitrophenyl | 16.5 ± 0.14 |
| Thiourea (Standard) | - | 21.3 ± 0.15 |
Furthermore, research into 2-acetamido-1,3-benzothiazole-6-carboxamide scaffolds has identified them as potential inhibitors of the BRAFV600E kinase, which is implicated in certain cancers. eie.grnih.gov One analogue, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide, showed promising inhibitory activity and selectivity. eie.gr
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide | BRAFV600E | 7.9 |
| wtBRAF | >100 |
Additionally, derivatives of 6-hydroxybenzothiazole-2-carboxamide, which are structurally very similar to the titular compound (differing by a carboxamide instead of an acetamide at the 2-position), have been designed as potential neuroprotective agents through the inhibition of monoamine oxidase B. nih.gov These research avenues underscore the therapeutic potential of the N-(6-hydroxy-2-benzothiazolyl)acetamide scaffold and its derivatives.
Structure
2D Structure
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c1-5(12)10-9-11-7-3-2-6(13)4-8(7)14-9/h2-4,13H,1H3,(H,10,11,12) |
InChI Key |
IIRAQYOKWILALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Benzothiazole Acetamide Derivatives
General Synthetic Routes to the Benzothiazole (B30560) Nucleus
The formation of the fused benzothiazole ring system is the foundational step in the synthesis of its derivatives. This is typically achieved through cyclization reactions that construct the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.
Cyclization Reactions for Benzothiazole Core Formation
The most prevalent and versatile method for constructing the 2-aminobenzothiazole (B30445) core involves the reaction of a suitably substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, a process often referred to as the Hugershoff reaction. nih.govscribd.com This reaction proceeds via an in situ-generated thiocyanogen (B1223195), which attacks the aniline derivative.
A classical approach involves treating a 4-substituted aniline with potassium thiocyanate and bromine in acetic acid. nih.govderpharmachemica.com The bromine acts as an oxidizing agent to form thiocyanogen ((SCN)₂), which then electrophilically attacks the aniline ring, typically para to the amino group, leading to an intermediate that cyclizes to form the 2-aminobenzothiazole ring. nih.gov
Another major pathway involves the condensation of 2-aminothiophenols with various carbon electrophiles such as aldehydes, acid chlorides, or carboxylic acids. mdpi.comwikipedia.org For instance, the reaction of 2-aminothiophenol (B119425) with an acid chloride can yield a 2-substituted benzothiazole. wikipedia.org While this method is highly effective for installing substituents at the 2-position, the synthesis of the target N-(6-hydroxy-2-benzothiazolyl)acetamide typically starts from a pre-formed 2-amino-6-substituted benzothiazole.
Various catalysts and reaction conditions have been developed to improve yields and expand the substrate scope of these cyclization reactions, including the use of different catalysts like iodine, copper, and palladium, as well as photochemical methods. mdpi.comindexcopernicus.comorganic-chemistry.org
| Method | Key Reagents | Typical Starting Material | Reference |
|---|---|---|---|
| Hugershoff Reaction | Potassium/Ammonium (B1175870) Thiocyanate, Bromine | Substituted Aniline | nih.govderpharmachemica.comcore.ac.uk |
| Condensation | Aldehydes, Carboxylic Acids, Acid Chlorides | 2-Aminothiophenol | mdpi.comwikipedia.org |
| Intramolecular Cyclization | DDQ, Copper(II)-BINAM | Thioformanilides, N-(2-chlorophenyl) benzothioamides | indexcopernicus.com |
Introduction of Substituents on the Benzothiazole Ring System
Functionalization of the benzene portion of the benzothiazole ring is crucial for tuning the molecule's properties. This is generally accomplished by starting with an already substituted aniline before the cyclization step.
Strategies for Hydroxyl Group Incorporation at Position 6
Direct synthesis of 2-amino-6-hydroxybenzothiazole (B1265925) can be challenging. A common and effective strategy involves a "protecting group" approach using a methoxy (B1213986) substituent. The synthesis starts with an aniline derivative that already contains the desired substituent at the para-position, such as p-anisidine (B42471) (4-methoxyaniline). researchgate.net
The synthesis proceeds as follows:
Cyclization: 4-methoxyaniline is reacted with ammonium or potassium thiocyanate and bromine in glacial acetic acid to yield 2-amino-6-methoxybenzothiazole. researchgate.net
Demethylation: The resulting 6-methoxy derivative is then subjected to demethylation to unmask the hydroxyl group. This can be achieved using various reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a standard method.
This indirect route is often preferred due to the higher stability and availability of the methoxy-substituted precursors compared to their hydroxy counterparts.
Derivatization with Other Functional Groups (e.g., Methoxy, Amino, Halogen, Alkyl)
The versatility of the benzothiazole synthesis allows for the incorporation of a wide array of functional groups at the 6-position (and others) by selecting the appropriately substituted aniline as the starting material. nih.govnih.gov
Methoxy: As discussed, using 4-methoxyaniline directly yields 2-amino-6-methoxybenzothiazole. researchgate.net
Amino: To introduce an amino group at the 6-position, one can start with 6-nitro-2-aminobenzothiazole. The nitro group is then reduced to an amino group, typically through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride. nih.gov The initial 6-nitro derivative is synthesized from 4-nitroaniline.
Halogen: Halogenated derivatives are readily prepared from the corresponding halo-anilines. For example, 4-fluoroaniline (B128567) or 4-chloroaniline (B138754) can be cyclized using potassium thiocyanate and bromine to produce 2-amino-6-fluorobenzothiazole (B1267395) or 2-amino-6-chlorobenzothiazole, respectively. derpharmachemica.com
Alkyl: Alkyl groups can be incorporated by starting with the corresponding 4-alkylaniline.
| Desired 6-Substituent | Starting Aniline | Key Synthetic Step(s) | Reference |
|---|---|---|---|
| -OH | 4-Methoxyaniline | Cyclization followed by demethylation | researchgate.net |
| -OCH₃ | 4-Methoxyaniline | Direct cyclization | researchgate.net |
| -NH₂ | 4-Nitroaniline | Cyclization followed by nitro group reduction | nih.gov |
| -Cl, -F | 4-Chloroaniline, 4-Fluoroaniline | Direct cyclization | derpharmachemica.com |
Formation of the Acetamide (B32628) Moiety
The final step in the synthesis of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is the acylation of the 2-amino group of 2-amino-6-hydroxybenzothiazole.
Acetylation Methodologies (e.g., Direct Acetic Acid Use, Acetic Anhydride)
The conversion of the 2-amino group to an acetamide is a standard N-acetylation reaction. Several methods are available, with the choice often depending on reaction conditions, cost, and reagent stability.
Acetic Anhydride (B1165640): A widely used and efficient method for N-acetylation involves reacting the 2-aminobenzothiazole derivative with acetic anhydride. nih.gov The reaction is often carried out in a solvent like pyridine, which acts as both a solvent and a base to neutralize the acetic acid byproduct. nih.gov This method is generally high-yielding and proceeds under mild conditions.
Direct Acetic Acid Use: An alternative and more environmentally benign approach is the direct use of acetic acid as the acetylating agent. umpr.ac.id While conventional acetylating agents like acetic anhydride and acetyl chloride are highly reactive, they are also corrosive and moisture-sensitive. umpr.ac.idumpr.ac.id Acetylation using acetic acid can be an effective method for acylating amines in fused ring systems like 2-aminobenzothiazole. umpr.ac.idresearchgate.net The reaction typically requires heating or refluxing the amine in acetic acid, sometimes with activating agents, to drive the reaction to completion. umpr.ac.id This approach avoids the use of more hazardous reagents and is often more cost-effective. umpr.ac.id
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide from 6-nitrobenzo[d]thiazol-2-amine has been reported with an 82% yield by refluxing in acetic acid, demonstrating the viability of this method. umpr.ac.idumpr.ac.id
Nucleophilic Substitution Reactions in Acetamide Linker Formation
The formation of an acetamide linkage on a benzothiazole core is a prime example of a nucleophilic substitution reaction. This transformation is fundamental in medicinal chemistry for connecting the benzothiazole scaffold to various other chemical moieties. The most common approach involves the acylation of an aminobenzothiazole derivative with an acylating agent like chloroacetyl chloride. rroij.comresearchgate.net
In this reaction, the exocyclic amino group of the 2-aminobenzothiazole acts as a nucleophile. It attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a leaving group (in this case, a chloride ion), resulting in the formation of a stable amide bond. rroij.com This process is a type of nucleophilic acyl substitution. The general reaction can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminobenzothiazole attacks the carbonyl carbon of the chloroacetyl chloride.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Elimination: The intermediate collapses, and the chloride ion is expelled, reforming the carbonyl double bond and creating the N-(2-benzothiazolyl)acetamide derivative. researchgate.net
The reactivity of this reaction can be influenced by the substituents on the benzothiazole ring and the reaction conditions, such as the choice of solvent and the presence of a base to neutralize the HCl byproduct. rroij.com This synthetic route is highly versatile and is employed to produce a wide array of N-substituted benzothiazole acetamides. researchgate.netrroij.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Linkage |
| 2-Aminobenzothiazole | Chloroacetyl chloride | Nucleophilic Acyl Substitution | Acetamide |
| 2-Aminobenzothiazole | Acetic Anhydride | Nucleophilic Acyl Substitution | Acetamide |
| 2-Haloaniline | Dithiocarbamate | Nucleophilic Substitution | 2-Aminobenzothiazole (precursor) |
Advanced Synthetic Methodologies
To improve efficiency, yield, and environmental friendliness, advanced synthetic methodologies have been developed and applied to the synthesis of benzothiazole derivatives. These methods often allow for the creation of complex molecules in fewer steps and under milder conditions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While benzothiazoles themselves are generally not suitable substrates for direct Knoevenagel condensation, derivatives containing an active methylene (B1212753) group can participate in this reaction. jst.go.jp For instance, a benzothiazole-linked compound with an active methylene group can be condensed with various aromatic aldehydes to form new C=C bonds, a strategy used to synthesize diverse molecular architectures. diva-portal.orgresearchgate.net
The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgyoutube.com This reaction has been adapted for the synthesis of complex fused heterocyclic systems containing a benzothiazole moiety. By using 2-aminobenzothiazole as the urea component, chemists can synthesize 4H-pyrimido[2,1-b]benzothiazole derivatives. nih.govrsc.orgresearchgate.net This approach is highly valued for its ability to generate molecular diversity from simple starting materials in a single step. beilstein-journals.org
| Reaction Name | Key Reactants | Resulting Structure | Relevance to Benzothiazole |
| Knoevenagel Condensation | Active methylene compound, Aldehyde/Ketone | α,β-unsaturated product | Used to modify benzothiazole derivatives containing an active methylene group. researchgate.net |
| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, 2-Aminobenzothiazole | 4H-pyrimido[2,1-b]benzothiazole | Creates fused heterocyclic systems incorporating the benzothiazole ring. nih.govrsc.org |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of benzothiazole derivatives. scielo.br Microwave irradiation provides rapid and efficient heating, which often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govtsijournals.comias.ac.in This technique has been successfully applied to various reactions for benzothiazole synthesis, including the condensation of 2-aminothiophenols with aldehydes and the formation of acetamide derivatives. nih.govmdpi.com
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step. nih.gov This approach aligns with the principles of green chemistry by minimizing solvent waste and purification steps. nanomaterchem.com The synthesis of benzothiazoles and their derivatives frequently utilizes MCRs, such as the Biginelli reaction or the three-component reaction between 2-iodoanilines, aldehydes, and a sulfur source like thiourea. rsc.orgnanomaterchem.com These methods are prized for their operational simplicity, atom economy, and the ability to rapidly build complex molecular libraries. nih.gov
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single hybrid molecule. The goal is to create a new chemical entity with improved affinity, efficacy, or a different biological activity profile compared to the individual components. rsc.org
The benzothiazole scaffold is a common building block in molecular hybridization. rsc.org For example, the acetamide linker serves as a common tether to connect the benzothiazole core to other heterocyclic rings or functional groups known for their biological activity. nih.gov Scientists have synthesized hybrids by linking benzothiazoles to other pharmacologically relevant structures like pyrazoles and triazepines. nih.gov This approach has proven effective in developing novel compounds for various therapeutic areas.
Spectroscopic and Structural Characterization in Academic Research
Biological Activities and Mechanistic Research of Benzothiazole Acetamide Derivatives Preclinical and in Vitro
Antimicrobial Research
Benzothiazole-acetamide derivatives have been the subject of numerous studies to evaluate their efficacy against a variety of pathogenic microorganisms.
Several novel benzothiazole (B30560) derivatives bearing an amide moiety have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. acs.orgrsc.org For instance, a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)benzamides were tested, with some compounds showing potent inhibitory activity. acs.org One such derivative, carrying chloro and methoxy (B1213986) groups on the aryl ring, displayed broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml against various bacterial strains. acs.org
In another study, 2-mercaptobenzothiazole (B37678) was used to synthesize a series of new hybrid compounds. Among these, certain derivatives exhibited significant antibacterial activity comparable to the standard drug levofloxacin. nih.gov The structure-activity relationship in these studies indicated that the nature and position of substituents on the benzothiazole and acetamide (B32628) moieties play a crucial role in determining the antibacterial potency. acs.orgnih.gov For example, the presence of electron-withdrawing or donating groups can significantly influence the activity. nih.gov
Table 1: Antibacterial Activity of Selected Benzothiazole-Acetamide Derivatives (Analogs)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | S. aureus | 15.6 | acs.org |
| E. coli | 7.81 | acs.org | |
| S. typhi | 15.6 | acs.org | |
| K. pneumoniae | 3.91 | acs.org | |
| 2-Mercaptobenzothiazole derivative 2i | E. coli | Comparable to Levofloxacin | nih.gov |
| S. typhi | Comparable to Levofloxacin | nih.gov | |
| S. aureus | Comparable to Levofloxacin | nih.gov | |
| B. subtilis | Comparable to Levofloxacin | nih.gov | |
| 6-substituted-2-arylbenzothiazole amidino derivatives | Gram-positive and Gram-negative strains | Moderate activity | nih.gov |
Note: The data presented in this table is for analogs of Acetamide, N-(6-hydroxy-2-benzothiazolyl)-, as specific data for this compound was not available in the reviewed literature.
The antifungal potential of benzothiazole-acetamide derivatives has also been explored. A series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives synthesized from an N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide precursor were screened against several fungal strains. nih.gov The results indicated that the tested compounds showed moderate to good inhibition at concentrations of 12.5-100 µg/mL. nih.gov It was observed that the triazolo-thiadiazole derivatives were generally more active than the 1,3,4-oxadiazole derivatives against the pathogenic fungal strains tested. nih.gov
In another study, newly synthesized benzothiazole derivatives were examined for their antifungal effects, with some compounds showing promising activity against various fungal strains. uop.edu.jo
Table 2: Antifungal Activity of Selected Benzothiazole-Acetamide Derivatives (Analogs)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Candida albicans | 12.5-100 | nih.gov |
| Aspergillus niger | 12.5-100 | nih.gov | |
| Aspergillus flavus | 12.5-100 | nih.gov | |
| Monascus purpureus | 12.5-100 | nih.gov | |
| Penicillium citrinum | 12.5-100 | nih.gov |
Note: The data presented in this table is for analogs of Acetamide, N-(6-hydroxy-2-benzothiazolyl)-, as specific data for this compound was not available in the reviewed literature.
The antimicrobial mechanism of benzothiazole-acetamide derivatives is believed to be multifactorial. One of the proposed mechanisms is the inhibition of essential microbial enzymes. For instance, some benzothiazole derivatives have been shown to act as DNA gyrase inhibitors, an enzyme crucial for bacterial DNA replication. researchgate.net Molecular docking studies have suggested that these compounds can bind to the hydrophobic pockets of bacterial kinases and DNA gyrases, similar to known antibiotics like levofloxacin. nih.govresearchgate.net
Another proposed mechanism involves the disruption of the bacterial cell membrane. rsc.org Studies have indicated that certain benzothiazole derivatives can perturb the cell membrane, leading to the leakage of intracellular components and ultimately cell death. rsc.org Furthermore, some derivatives are thought to exert their effect through intracellular action by binding to DNA, thereby interfering with cellular processes. rsc.org Enzyme inhibition is a key mechanism, with various derivatives targeting enzymes like dihydropteroate (B1496061) synthase, dihydrofolate reductase, and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov
Anticancer and Antiproliferative Research
Benzothiazole-acetamide derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies demonstrating their potent anticancer and antiproliferative activities. nih.govtandfonline.com
A variety of substituted benzothiazole-acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. nih.govtandfonline.com For example, a substituted bromopyridine acetamide benzothiazole derivative exhibited potent antitumor activity against several cell lines, including breast (SKRB-3), colon (SW620), lung (A549), and liver (HepG2) cancer cell lines, with IC50 values in the nanomolar range. nih.govtandfonline.com
Similarly, other derivatives have shown significant growth inhibitory effects against various cancer cell lines. nih.gov The structure-activity relationship studies have highlighted that substitutions on both the benzothiazole ring and the acetamide side chain significantly influence the anticancer potency. tandfonline.com
Table 3: Anticancer Activity of Selected Benzothiazole-Acetamide Derivatives (Analogs)
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (Breast) | 1.2 nM | nih.govtandfonline.com |
| SW620 (Colon) | 4.3 nM | nih.govtandfonline.com | |
| A549 (Lung) | 44 nM | nih.govtandfonline.com | |
| HepG2 (Liver) | 48 nM | nih.govtandfonline.com | |
| Substituted chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa (Cervical) | 9.76 µM | nih.gov |
| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 µM | nih.gov |
| A549 (Lung) | 4.074 ± 0.3 µM | nih.gov | |
| MCF-7 (Breast) | 7.91 ± 0.4 µM | nih.gov |
Note: The data presented in this table is for analogs of Acetamide, N-(6-hydroxy-2-benzothiazolyl)-, as specific data for this compound was not available in the reviewed literature.
A primary mechanism through which benzothiazole-acetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govtandfonline.comnih.gov Studies have shown that these compounds can trigger apoptosis in cancer cells through various signaling pathways. nih.govtandfonline.com
One of the key pathways implicated is the mitochondrial apoptotic pathway. tandfonline.com Treatment with certain benzothiazole derivatives has been shown to induce this pathway in HepG2 liver cancer cells. tandfonline.com The induction of apoptosis is often concentration-dependent. nih.govtandfonline.com Furthermore, research on other heterocyclic compounds with structural similarities has demonstrated apoptosis induction through the intrinsic pathway, which involves the mitochondria. researchgate.net The process of apoptosis is complex and involves a cascade of molecular events, including the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.gov
Research on Cell Cycle Arrest Mechanisms
Based on the available preclinical and in vitro research, there is no specific information detailing the cell cycle arrest mechanisms of the compound Acetamide, N-(6-hydroxy-2-benzothiazolyl)-. Studies on other acetamide and benzothiazole derivatives have shown activities related to cell cycle modulation, often leading to arrest at various phases such as G2/M or G0/G1 in cancer cell lines. However, these findings are not directly applicable to Acetamide, N-(6-hydroxy-2-benzothiazolyl)-, and dedicated research is required to determine if it possesses similar capabilities and to elucidate its specific molecular targets within the cell cycle regulatory pathways.
Anti-inflammatory Research
Benzothiazole derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory properties. Research into various substituted benzothiazoles has demonstrated their potential to mitigate inflammatory responses, often comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). While the broader class of compounds shows promise, specific data on the anti-inflammatory profile of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is not detailed in the available literature.
Specific in vitro studies on the modulation of inflammation markers by Acetamide, N-(6-hydroxy-2-benzothiazolyl)- are not available in the provided search results. Generally, anti-inflammatory compounds are assessed for their ability to reduce markers such as nitric oxide (NO) and reactive oxygen species (ROS) in cell models, for instance, in macrophages stimulated by lipopolysaccharide (LPS). Such tests would be necessary to ascertain the specific activity of this compound.
There is no specific data from in vitro enzyme inhibition assays for Acetamide, N-(6-hydroxy-2-benzothiazolyl)- against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. These enzymes are critical targets for anti-inflammatory drugs. Studies on other benzothiazole derivatives have reported selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. To understand the anti-inflammatory potential of Acetamide, N-(6-hydroxy-2-benzothiazolyl)-, its inhibitory concentration (IC50) against COX-1, COX-2, and 5-LOX would need to be determined.
Direct research examining the impact of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- on pro-inflammatory cytokine pathways is not present in the available literature. Anti-inflammatory agents often exert their effects by inhibiting the production and signaling of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The molecular pathways governing these cytokines, such as the nuclear factor-kappa B (NF-κB) pathway, are common targets. Investigation into how Acetamide, N-(6-hydroxy-2-benzothiazolyl)- affects these specific pathways and cytokine levels is needed to characterize its mechanism of action.
Antidiabetic Research
The benzothiazole scaffold is a core structure in various compounds investigated for a range of therapeutic effects, including antidiabetic activity. While some N-(6-substituted-1,3-benzothiazol-2-yl) derivatives have shown potential in lowering plasma glucose levels in preclinical models, specific antidiabetic research focusing on Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is not detailed in the currently available scientific literature.
There are no specific studies reporting the alpha-amylase inhibitory activity of Acetamide, N-(6-hydroxy-2-benzothiazolyl)-. Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Many natural and synthetic compounds are evaluated for their ability to inhibit this enzyme, with their potency often compared to standard drugs like acarbose. Determining the IC50 value of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- against alpha-amylase would be a critical first step in evaluating its potential as an antidiabetic agent.
Alpha-Glucosidase Inhibition Investigations
The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. While direct studies on Acetamide, N-(6-hydroxy-2-benzothiazolyl)- are not extensively documented, research on analogous structures containing the benzothiazole and acetamide moieties suggests potential for α-glucosidase inhibitory activity. For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibition potential. Several of these derivatives demonstrated potent inhibition, with some showing significantly greater activity than the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) studies from such research indicate that the presence and nature of substituents on the aryl rings play a crucial role in the inhibitory activity. These findings suggest that the benzothiazole-acetamide scaffold is a promising framework for the design of novel α-glucosidase inhibitors.
| Compound Derivative | IC₅₀ (µM) vs. α-glucosidase | Reference |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamide | Potent Inhibition | nih.gov |
| 2-(3-(4-Bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-phenylacetamide | Potent Inhibition | nih.gov |
| Acarbose (Standard) | 752.0 ± 2.0 | researchgate.net |
Anticonvulsant Activity Research
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant agents with improved efficacy and safety profiles. Benzothiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.
Preclinical screening of anticonvulsant activity is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
| Preclinical Seizure Model | General Findings for Benzothiazole Derivatives | Reference |
| Maximal Electroshock (MES) Test | Some derivatives show protection against tonic-clonic seizures. | nih.govresearchgate.net |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Some derivatives show protection against absence-like seizures. | nih.govresearchgate.net |
Antitubercular Research
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. The discovery of new antitubercular agents with novel mechanisms of action is therefore a critical area of research.
The H37Rv strain of Mycobacterium tuberculosis is a commonly used laboratory strain for screening potential antitubercular compounds. Numerous studies have reported the promising activity of benzothiazole derivatives against this strain. For instance, a series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against the H37Rv strain. researchgate.net Several of these compounds displayed significant inhibitory activity. Similarly, 2-amino benzothiazoles have been identified as having bactericidal activity against M. tuberculosis. nih.gov While direct data for Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is not available, the consistent antitubercular activity observed in various benzothiazole-containing molecules suggests that this compound could also exhibit activity against M. tuberculosis.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. Several classes of benzothiazole-containing compounds have been identified as potent inhibitors of DprE1. acs.orgnih.gov Structural studies have revealed that these inhibitors can bind to the active site of DprE1, often forming a covalent bond with a key cysteine residue, thereby inactivating the enzyme. nih.gov The benzothiazole scaffold appears to be a key pharmacophoric element for DprE1 inhibition. researchgate.net This line of research provides a strong rationale for investigating Acetamide, N-(6-hydroxy-2-benzothiazolyl)- and related derivatives as potential DprE1 inhibitors.
| Antitubercular Target | General Findings for Benzothiazole Derivatives | Reference |
| Mycobacterium tuberculosis H37Rv | Various derivatives show significant in vitro inhibitory activity. | researchgate.net |
| DprE1 Enzyme | Benzothiazole scaffold is a key feature of many potent inhibitors. | acs.orgnih.govresearchgate.net |
Enzyme Inhibition Studies (General)
Beyond the specific examples mentioned above, the benzothiazole-acetamide scaffold has been explored for its inhibitory activity against a range of other enzymes. For example, certain benzimidazole-6-sulfonamide derivatives, which share structural similarities with benzothiazoles, have been investigated as inhibitors of carbonic anhydrase isoforms, some of which are involved in conditions like glaucoma and cancer. nih.gov Additionally, N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides have been identified as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), an important target in inflammatory diseases. nih.gov These studies highlight the versatility of the acetamide functional group in designing enzyme inhibitors. The combined presence of the benzothiazole ring and the acetamide moiety in Acetamide, N-(6-hydroxy-2-benzothiazolyl)- suggests that it could be a candidate for inhibition of various other enzymes, warranting broader screening efforts.
Monoamine Oxidase (MAO-A/B) Inhibition
Research into the biological activities of 6-hydroxybenzothiazole (B183329) derivatives has identified their potential as inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. A study focused on 6-hydroxybenzothiazol-2-carboxamides, which are structurally very similar to N-(6-hydroxy-2-benzothiazolyl)-acetamide, revealed them to be highly potent and selective inhibitors of MAO-B. nih.gov
In this research, variations of the amide substituent on the 6-hydroxybenzothiazole core led to the discovery of several potent compounds. This suggests that the 6-hydroxybenzothiazole moiety is a key pharmacophore for MAO-B inhibition. The selectivity for MAO-B over MAO-A is a desirable characteristic in the development of therapeutic agents for neurodegenerative diseases. nih.gov
Cholinesterase (AChE, BChE) Inhibition
Derivatives of benzothiazole-acetamide have also been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A study on a series of N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives demonstrated significant acetylcholinesterase (AChE) inhibitory activity. nih.gov
While this particular study did not investigate the N-(6-hydroxy-2-benzothiazolyl)- derivative specifically, the findings indicate that the N-benzothiazol-2-yl acetamide scaffold is a promising backbone for the design of AChE inhibitors. Some compounds in the series exhibited inhibitory activity comparable to the reference drug donepezil. nih.gov However, the same study reported that none of the tested compounds showed activity against butyrylcholinesterase (BChE). nih.gov
Receptor Modulation and Ligand Binding Research
The versatility of the benzothiazole-acetamide scaffold extends to its interaction with various cell surface receptors, indicating its potential in modulating cellular signaling pathways.
Chemokine Receptor Antagonism (e.g., CCR3)
The chemokine receptor CCR3 is involved in inflammatory responses, and its antagonists are of interest for treating allergic diseases. Research on 2-(benzothiazolethio)acetamide derivatives has shown their potential as CCR3 receptor antagonists. nih.gov In a search for novel CCR3 antagonists, a library of carboxamide derivatives was screened, leading to the identification of two 2-(benzothiazolethio)acetamide derivatives with binding affinities for the human CCR3 receptor in the nanomolar range. nih.gov
Further derivatization of the lead compound, including modifications to the benzothiazole ring, resulted in a significant increase in both potency and selectivity for CCR3 over the CCR1 receptor. nih.gov This highlights the importance of the benzothiazole-acetamide core in the development of selective chemokine receptor antagonists.
Dopamine (B1211576) Receptor Ligand Development (e.g., D4R)
While direct studies on N-(6-hydroxy-2-benzothiazolyl)-acetamide as a dopamine D4 receptor (D4R) ligand are not prevalent, the broader class of acetamide derivatives has been explored in this context. For instance, research on 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide has identified it as a classical D4R agonist. nih.gov This indicates that the acetamide portion of the molecule can play a crucial role in binding to and activating the D4 receptor. Further investigation is required to determine if the inclusion of a 6-hydroxy-2-benzothiazolyl group would confer D4R activity and what the nature of that activity (agonist or antagonist) might be.
Adenosine (B11128) Receptor Allosteric Modulation
The benzothiazole scaffold has been investigated for its interaction with adenosine receptors. One study focused on the discovery of benzothiazole-based adenosine A2B receptor antagonists. nih.gov The starting point for this research was an N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide derivative, which, although potent, had modest selectivity. nih.gov Through a series of chemical modifications, a compound with excellent potency and high selectivity against both A2A and A1 receptors was identified. nih.gov This demonstrates the potential of the benzothiazole-acetamide framework in the development of selective adenosine receptor modulators.
Kinase Inhibition Studies (e.g., IRAK4, Lck)
The acetamide scaffold has been identified as a key feature in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. While not the benzothiazole derivative, a quantitative structure-activity relationship (QSAR) study on N-(1H-benzo[d]imidazol-2-yl)acetamide and its derivatives confirmed their potency as IRAK4 inhibitors. This suggests that the acetamide portion of the molecule is important for binding to the kinase. Further research would be needed to explore if the benzothiazole ring, particularly with a 6-hydroxy substitution, could be a viable alternative to the benzimidazole (B57391) core for IRAK4 inhibition.
Preclinical Research on the Analgesic Activity of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, no preclinical or in vitro research data focusing on the analgesic activity of the specific chemical compound, Acetamide, N-(6-hydroxy-2-benzothiazolyl)-, is currently available in the public domain.
The investigation for relevant studies included searches for preclinical models evaluating the analgesic effects of this particular benzothiazole-acetamide derivative. However, these searches did not yield any specific data, detailed research findings, or data tables pertaining to its potential pain-relieving properties.
While research exists on the analgesic properties of other benzothiazole derivatives, the strict focus of this inquiry on Acetamide, N-(6-hydroxy-2-benzothiazolyl)- prevents the inclusion of data from related but structurally distinct compounds. For instance, studies on N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative have shown some analgesic potential in preclinical tests like the acetic acid-induced writhing test. jnu.ac.bdresearchgate.net Similarly, other research has explored various 6-substituted-2(3H)-benzothiazolones for their analgesic effects. nih.gov However, this body of research does not provide direct evidence or data on the 6-hydroxy substituted acetamide derivative as specified.
Therefore, a detailed analysis of the analgesic activity, including mechanistic insights and comparative efficacy in preclinical models for Acetamide, N-(6-hydroxy-2-benzothiazolyl)-, cannot be provided at this time. The scientific community has yet to publish research that would fulfill the specific requirements of this article's outline.
Structure Activity Relationship Sar and Pharmacophore Modeling
Influence of Substituent Nature and Position on Biological Efficacy
The biological activity of benzothiazole (B30560) derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. While direct SAR studies on N-(6-hydroxy-2-benzothiazolyl)acetamide are not extensively documented, research on analogous compounds provides valuable insights. For instance, in a series of 2-(benzothiazolylthio)acetamide derivatives, the incorporation of substituents into the benzene (B151609) ring of the benzothiazole moiety led to the identification of potent and selective antagonists for the CCR3 receptor. This highlights the critical role of the substitution pattern on the benzothiazole nucleus in determining biological activity and selectivity.
In another study focusing on 2-arylbenzothiazoles, the introduction of substituents into the benzene ring of the benzothiazole nucleus was found to be essential for their antiproliferative activity. The presence of an amino group on the benzothiazole moiety was particularly noted for its contribution to both antiproliferative and antioxidant activities. This suggests that the electronic and steric properties of the substituents, as well as their ability to participate in hydrogen bonding, are key determinants of biological efficacy. The position of the substituent is also crucial, as it can influence the molecule's interaction with the target protein's binding site.
The following table summarizes the observed influence of substituents on the biological activity of related benzothiazole derivatives:
| Substituent | Position | Observed Effect on Biological Activity | Reference |
| Amino Group | Benzothiazole Ring | Essential for antiproliferative and antioxidant activity. | |
| Various Substituents | Benzothiazole Ring | Incorporation of substituents led to potent and selective CCR3 receptor antagonists. | |
| Hydroxy Group | 2-Aryl Moiety | Significantly improved selectivity against tumor cell lines. |
Role of the Acetamide (B32628) Linker in Modulating Activity
In a study of flavonoid acetamide derivatives, the acetamide moiety was strategically introduced to enhance the parent molecule's properties. While not directly on the benzothiazole scaffold, this research underscores the versatility of the acetamide group as a linker. Furthermore, in a series of N-substituted acetamide derivatives, the acetamide scaffold was a key component in the design of potent P2Y14R antagonists. The nature of the substituent attached to the acetamide nitrogen can significantly impact the compound's activity.
The following table outlines the key roles of the acetamide linker:
| Feature | Role in Modulating Activity | Reference |
| Flexibility | Allows for optimal orientation of the benzothiazole ring within the binding site. | |
| Polarity | Influences solubility and ability to form hydrogen bonds. | |
| Lipophilicity | Affects cell membrane permeability and overall bioavailability. | |
| Point of Attachment | Provides a site for further derivatization to fine-tune activity. |
Impact of Benzothiazole Ring Substitutions (e.g., Hydroxyl, Halogen, Alkoxy, Amino)
Substitutions on the benzothiazole ring are a cornerstone of SAR studies for this class of compounds. The electronic nature and position of these substituents can dramatically alter the biological profile.
Hydroxyl Group: The 6-hydroxy group in the parent compound is a key feature. In other heterocyclic scaffolds, the introduction of a hydroxyl group has been shown to significantly impact activity and selectivity. For instance, in a series oftriazolo[3,4-b]benzothiazole derivatives, a hydroxyl group at the C-7 position conferred potent and specific activity for certain enzymes. The position of the hydroxyl group is critical, as shifting it to the C-8 position resulted in a drastic change in the activity profile.
Halogen Atoms: Halogen substituents, such as chlorine, are often employed to modulate the electronic properties and lipophilicity of a molecule. In a study of 2-mercaptobenzothiazole (B37678) derivatives, the presence of an electron-withdrawing chloro group at position 4 was found to increase antifungal activity.
Alkoxy Groups: Alkoxy groups, like the methoxy (B1213986) group, can also influence biological activity. The introduction of a methoxy group at position 4 of 2-mercaptobenzothiazole resulted in antibacterial activity. In another study, a methoxy substituent on atriazolo[3,4-b]benzothiazole scaffold produced a similar activity profile to the parent methyl-substituted compound.
Amino Groups: As previously mentioned, the introduction of an amino group to the benzothiazole moiety has been shown to be essential for antiproliferative and antioxidant activity in certain 2-arylbenzothiazole derivatives.
The following table summarizes the impact of various substitutions on the benzothiazole ring of related compounds:
| Substituent | Position | Impact on Biological Activity | Reference |
| Hydroxyl | C-7 | Conferred potent and specific enzyme inhibition. | |
| Chlorine | C-4 | Increased antifungal activity. | |
| Methoxy | C-4 | Resulted in antibacterial activity. | |
| Amino | Benzothiazole Ring | Essential for antiproliferative and antioxidant activity. |
Derivatization Strategies to Enhance Selectivity and Potency
Derivatization is a key strategy in medicinal chemistry to optimize a lead compound's pharmacological profile. For benzothiazole derivatives, various derivatization approaches have been explored to enhance selectivity and potency. One common strategy involves the modification of substituents on the benzothiazole ring. For example, in the development of CCR3 selective antagonists, derivatization of a lead 2-(benzothiazolylthio)acetamide structure by incorporating various substituents into the benzene ring of the benzothiazole resulted in compounds with nanomolar binding affinity and over 800-fold selectivity.
Another approach is the modification of the group attached to the acetamide nitrogen. By synthesizing a library of phenylacetamide derivatives containing a benzothiazole nucleus, researchers were able to identify compounds with improved antiproliferative activity compared to the lead compound. This highlights the importance of exploring a diverse range of substituents at this position to fine-tune the biological activity.
The following table outlines derivatization strategies for related benzothiazole compounds:
| Strategy | Target Moiety | Outcome | Reference |
| Substituent Incorporation | Benzothiazole Ring | Enhanced potency and selectivity. | |
| Phenylacetamide Derivatization | N-substituent of Acetamide | Improved antiproliferative activity. |
Pharmacophore Identification for Targeted Biological Activities
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model represents the key steric and electronic features that are necessary for optimal interaction with a specific biological target.
For N-(6-hydroxy-2-benzothiazolyl)acetamide and its derivatives, a pharmacophore model would likely include:
A hydrogen bond donor: The hydroxyl group at the 6-position of the benzothiazole ring.
A hydrogen bond acceptor: The carbonyl oxygen of the acetamide linker.
An aromatic ring feature: The benzothiazole ring system itself.
A hydrophobic feature: The thiazole (B1198619) part of the benzothiazole ring.
The precise arrangement and combination of these features would depend on the specific biological target. Ligand-based pharmacophore modeling, which utilizes a set of known active molecules, can be employed when the 3D structure of the target is unknown. Conversely, structure-based pharmacophore modeling uses the 3D structure of the target protein to define the key interaction points. By understanding the pharmacophoric requirements, novel molecules with potentially improved activity and selectivity can be designed and identified through virtual screening.
Computational Chemistry and Molecular Modeling in Compound Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how ligands, such as derivatives of Acetamide (B32628), N-(6-hydroxy-2-benzothiazolyl)-, interact with the binding sites of biological macromolecules, typically proteins.
Research on various acetamide-benzothiazole derivatives has utilized molecular docking to explore their therapeutic potential against a range of diseases. For instance, studies have investigated these compounds as inhibitors for several key enzymes. Docking studies have helped to reveal the mode of action of these compounds by detailing their interactions with the active sites of their respective targets. core.ac.uk
Key protein targets that have been investigated in docking studies with N-(6-substituted-1,3-benzothiazol-2-yl) acetamide derivatives include:
DNA Gyrase: In the pursuit of new antimicrobial agents, derivatives were docked into the active site of DNA gyrase, a crucial bacterial enzyme. nih.govresearchgate.net This helps in understanding the structural basis for their antibacterial activity.
Enoyl-Acyl-Carrier Protein Reductase (ENR): As a key enzyme in the fatty acid synthesis system of bacteria, ENR is a significant target for antibacterial drug discovery. core.ac.uk Docking studies have elucidated the binding patterns of benzothiazole (B30560) acetamide derivatives within the ENR active site. core.ac.uk
Cyclooxygenase-2 (COX-2): For anti-inflammatory applications, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were docked against the COX-2 enzyme to confirm their mechanism of action. nih.gov The in silico results were found to be in agreement with in vivo anti-inflammatory activity. nih.gov
BCR-ABL1 Kinase: In cancer research, structure-based virtual screening and docking were used to identify N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel inhibitors of BCR-ABL1 kinase, a driver of chronic myeloid leukemia. nih.govnih.gov
α-Amylase and α-Glucosidase: To explore antidiabetic potential, benzothiazole-linked hydroxypyrazolones were docked against α-amylase and α-glucosidase to support their observed enzymatic inhibition. nih.gov
These studies typically report binding energies and detail specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the target's active site.
| Derivative Class | Target Protein | Therapeutic Area | Key Findings |
|---|---|---|---|
| 2-(Substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide | DNA Gyrase (PDB: 3G75) | Antimicrobial | Docking scores were consistent with antimicrobial activity, suggesting these compounds could be promising lead molecules. nih.gov |
| N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives | Enoyl-acyl-carrier protein reductase (ENR) | Antibacterial, Antituberculosis | Docking revealed significant binding patterns that correlated with biological activity. core.ac.uk |
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Anti-inflammatory | In silico studies revealed binding interactions consistent with in vivo anti-inflammatory activity. nih.gov |
| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | BCR-ABL1 Kinase | Anticancer | Virtual screening and docking led to the discovery of potent inhibitors. nih.govnih.gov |
| Benzothiazole-appended indenopyrazoles | α-Amylase and α-Glucosidase | Antidiabetic | Docking studies supported enzymatic inhibition with significant binding energies. nih.gov |
Molecular Dynamics Simulations for Binding Conformations
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to study the physical movements of atoms and molecules, providing a more realistic representation of the binding conformations in a biological environment.
For derivatives of Acetamide, N-(6-hydroxy-2-benzothiazolyl)-, MD simulations have been employed to validate the binding modes predicted by docking and to understand the stability of the ligand-protein complexes. For example, after docking benzothiazole derivatives into the active sites of enzymes like acetylcholinesterase, α-amylase, and α-glucosidase, MD simulations were performed. nih.govnih.gov These simulations can reveal fluctuations in the ligand's position and confirm that the key interactions observed in docking are maintained over a period of nanoseconds. nih.govnih.gov
In a study on potential inhibitors for Alzheimer's disease, MD analysis of benzothiazole derivatives in complex with acetylcholinesterase indicated structural stability and interaction with critical amino acid residues. nih.gov Similarly, the docked complexes of potent benzothiazole derivatives with α-amylase and α-glucosidase were subjected to MD studies to verify the complex stability and ligand-target interactions. nih.gov The stability of these complexes is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. nih.gov
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used to screen large databases of compounds (virtual screening) to find new molecules with the desired activity or to guide the design of new molecules from scratch (de novo design).
In the context of acetamide-benzothiazole research, structure-based virtual screening has been successfully used to discover novel scaffolds. For instance, this approach led to the identification of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new inhibitors of BCR-ABL1 kinase. nih.govnih.gov This demonstrates the utility of virtual screening in expanding the chemical diversity of inhibitors for a specific target. nih.govnih.gov
While not directly on the target compound, studies on other acetamide derivatives, such as N-phenyl-2,2-dichloroacetamide, have utilized pharmacophore optimization to design new molecular entities with improved potency as anticancer agents by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK). researchgate.net These methodologies are directly applicable to the design of novel derivatives of Acetamide, N-(6-hydroxy-2-benzothiazolyl)-.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of the molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. scienceforecastoa.com
QSAR methodologies have been applied to various benzothiazole derivatives to understand the structural requirements for their biological activities. researchgate.net These studies involve calculating a range of descriptors, including electronic, steric, and hydrophobic parameters, and correlating them with activities like anticancer or antioxidant effects. nih.gov For example, 2D and 3D-QSAR studies on N-phenyl-2,2-dichloroacetamide analogues were performed to optimize the pharmacophore requirements for potent PDK inhibitors. researchgate.net Such analyses can reveal that specific properties, like hydrophobicity or the presence of electron-donating groups at certain positions, are crucial for enhanced biological activity. scienceforecastoa.com
The development of a QSAR model typically involves:
Creating a dataset of compounds with known activities.
Calculating molecular descriptors for each compound.
Developing a mathematical equation that relates the descriptors to the activity using statistical methods like multiple linear regression. researchgate.net
Validating the model to ensure its predictive power.
Prediction of Molecular Interactions and Binding Affinities
The prediction of molecular interactions and binding affinities is a central goal of computational drug design. Molecular docking is a primary tool for this, providing a "docking score" or an estimated binding energy (often in kcal/mol) that ranks potential ligands. nih.gov Lower binding energies typically indicate more favorable binding.
For benzothiazole derivatives, docking studies have predicted binding affinities against various targets. For example, promising inhibitory activity against α-amylase and α-glucosidase was supported by predicted binding energies of -10.3 to -10.7 kcal/mol for the most active compounds. nih.gov
Perspectives and Future Directions in Acetamide, N 6 Hydroxy 2 Benzothiazolyl Research
Rational Design of Next-Generation Analogues
The rational design of next-generation analogues of Acetamide (B32628), N-(6-hydroxy-2-benzothiazolyl)- is a key area of future research, aimed at fine-tuning its properties for specific applications. A primary focus has been the modification of the 6-hydroxy group on the benzothiazole (B30560) ring, as this position is crucial for modulating the electronic properties and, consequently, the bioluminescent output of related luciferin (B1168401) compounds. nih.gov Synthetic strategies are increasingly targeting this position to introduce a variety of functional groups.
Future design strategies will likely involve:
Systematic Structure-Activity Relationship (SAR) Studies: By systematically altering the substituents on the benzothiazole and acetamide portions of the molecule, researchers can build comprehensive SAR models. These models will be instrumental in predicting how specific structural changes influence biological activity, solubility, and pharmacokinetic properties.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents with similar physical or chemical properties—can lead to analogues with improved efficacy, selectivity, or metabolic stability. For instance, replacing the hydroxyl group with other hydrogen bond donors or acceptors could lead to analogues with altered target-binding affinities.
Scaffold Hopping: Exploring entirely new heterocyclic scaffolds that mimic the essential pharmacophoric features of the benzothiazole ring could lead to the discovery of novel chemotypes with unique biological profiles.
A summary of rational design approaches for related benzothiazole compounds is presented in the table below.
| Design Strategy | Target Modification | Desired Outcome |
| Substitution at 6-position | Replacement of the hydroxyl group with amines, alkylamines, or halogens. | Altered bioluminescent properties (e.g., color-shifted emission), enhanced cell permeability, creation of "caged" probes. |
| Modification of the Acetamide Moiety | Introduction of different aryl or alkyl groups. | Improved target specificity, modulation of anticancer or antimicrobial activity. |
| Core Scaffold Modification | Replacement of the benzothiazole ring with other heterocyclic systems. | Discovery of novel intellectual property, potentially improved pharmacokinetic profiles. |
Exploration of Novel Biological Targets and Pathways
While the interaction with luciferase is the most well-documented biological activity, the broader benzothiazole scaffold is known to exhibit a wide range of pharmacological effects, suggesting that Acetamide, N-(6-hydroxy-2-benzothiazolyl)- and its analogues may have untapped therapeutic potential. nih.gov Future research will delve into identifying and validating these novel biological targets and pathways.
Anticancer Activity: Numerous benzothiazole derivatives have demonstrated potent anticancer activity. nih.govtandfonline.com For instance, some substituted benzothiazole acetamides have been shown to induce apoptosis in cancer cells and inhibit tumor growth. nih.gov Future studies on N-(6-hydroxy-2-benzothiazolyl)acetamide analogues will likely investigate their effects on key cancer-related pathways, such as cell cycle regulation, apoptosis, and signal transduction cascades. The potential to act as sensitizers for existing chemotherapy drugs is also an area of active investigation for acetamide-containing compounds. nih.gov
Antimicrobial Activity: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties. nih.govnih.gov The mechanism of action for some of these derivatives involves the inhibition of essential microbial enzymes, such as DNA gyrase. nih.gov Future exploration will likely involve screening libraries of N-(6-hydroxy-2-benzothiazolyl)acetamide analogues against a broad spectrum of pathogenic bacteria and fungi to identify lead compounds and elucidate their mechanisms of action.
Enzyme Inhibition: Beyond antimicrobial targets, benzothiazole derivatives have been investigated as inhibitors of various enzymes implicated in human diseases. For example, certain acetamide derivatives have been explored as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). nih.gov Screening N-(6-hydroxy-2-benzothiazolyl)acetamide and its analogues against panels of kinases, proteases, and other enzymes could reveal novel therapeutic targets.
The table below summarizes some of the biological activities observed for the broader class of benzothiazole derivatives, indicating potential areas of investigation for Acetamide, N-(6-hydroxy-2-benzothiazolyl)-.
| Biological Activity | Potential Molecular Target/Pathway |
| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of receptor tyrosine kinases. nih.govtandfonline.com |
| Antimicrobial | Inhibition of DNA gyrase, disruption of cell wall synthesis. nih.govnih.gov |
| Enzyme Inhibition | Tumor necrosis factor-alpha converting enzyme (TACE), various kinases and proteases. nih.gov |
Integration of Advanced Synthetic and Computational Approaches
The synergy between advanced synthetic chemistry and computational modeling is poised to accelerate the discovery and optimization of N-(6-hydroxy-2-benzothiazolyl)acetamide analogues.
Computational Modeling: In silico methods such as molecular docking and quantum mechanical calculations can predict the binding affinity of analogues to specific biological targets, helping to prioritize synthetic efforts. nih.gov These computational tools can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early identification of candidates with favorable drug-like characteristics.
High-Throughput Synthesis and Screening: The development of efficient and scalable synthetic routes is crucial for generating diverse libraries of analogues for biological evaluation. Combining these synthetic efforts with high-throughput screening assays will enable the rapid identification of compounds with desired activities.
Chemical Biology Approaches: The use of chemically modified probes based on the N-(6-hydroxy-2-benzothiazolyl)acetamide scaffold can help in identifying and validating novel biological targets through techniques such as affinity chromatography and activity-based protein profiling.
Potential for Development as Research Probes
Given its structural relationship to luciferin, Acetamide, N-(6-hydroxy-2-benzothiazolyl)- holds significant promise as a scaffold for the development of sophisticated research probes for bioluminescence imaging. nih.gov Bioluminescence is a powerful technique for non-invasive imaging in living organisms, offering high sensitivity and low background signal.
The development of "caged" luciferin analogues, where a bioluminescent signal is only produced upon interaction with a specific biological target or process, is a particularly exciting area. By modifying the 6-hydroxy group of the benzothiazole ring with a trigger group that can be cleaved by a specific enzyme or chemical species, researchers can create activatable probes. nih.gov
Potential applications for such probes include:
Enzyme Activity Assays: Probes that are activated by specific enzymes can be used to monitor enzyme activity in real-time within living cells and organisms.
Sensing of Small Molecules: Analogues can be designed to react with specific small molecules of biological interest, leading to a bioluminescent readout of their presence and concentration.
In Vivo Imaging: The high signal-to-noise ratio of bioluminescence makes these probes ideal for in vivo imaging studies in animal models of disease, allowing for the non-invasive monitoring of biological processes over time.
Q & A
Q. What are the common synthetic routes for preparing Acetamide,N-(6-hydroxy-2-benzothiazolyl)- and its derivatives?
Methodological Answer: The synthesis typically involves three key steps:
Benzothiazole Ring Formation : Cyclization of o-aminothiophenol with carbonyl compounds (e.g., acetic acid) under acidic conditions .
Substitution at the 6-Position : Electrophilic aromatic substitution (EAS) to introduce hydroxy, methoxy, or amino groups. For example, nitration followed by reduction yields the 6-amino derivative .
Acetamide Functionalization : Acylation of the amino group using acetic anhydride or acetyl chloride under basic conditions .
Critical Note : Solvent choice (e.g., CHCl₃ for reflux) and purification methods (e.g., recrystallization from ethanol) significantly impact yield and purity .
Q. How are spectroscopic techniques employed to confirm the structural integrity of benzothiazole acetamide derivatives?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects amide C=O stretches (~1660 cm⁻¹) and N-H bends (~3178 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 237.28 for the methoxy derivative) .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction conditions to enhance the yield of Acetamide,N-(6-hydroxy-2-benzothiazolyl)- derivatives?
Methodological Answer:
- Temperature Control : Reflux in CHCl₃ (6 hours) improves cyclization efficiency .
- Catalyst Use : Acid catalysts (e.g., H₂SO₄) accelerate benzothiazole ring formation .
- Purification Optimization : Sequential recrystallization (e.g., 80% ethanol) removes byproducts like unreacted amines .
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve scalability for lab-scale synthesis .
Q. How can molecular docking studies elucidate the mechanism of action of Acetamide,N-(6-hydroxy-2-benzothiazolyl)- derivatives against target enzymes?
Methodological Answer:
- Target Selection : Focus on enzymes like urease or kinases, where benzothiazoles show affinity .
- Docking Workflow :
- Prepare the ligand (e.g., protonation state, tautomerization).
- Define the enzyme active site (e.g., urease’s nickel center).
- Use software like AutoDock Vina to simulate binding.
- Key Interactions : Hydroxy and acetamide groups form hydrogen bonds with catalytic residues (e.g., His⁵⁹² in urease), while the benzothiazole ring engages in π-π stacking .
Example : Ethoxy substitution at the 6-position enhances hydrophobic interactions, improving IC₅₀ values by ~40% .
Q. How should researchers address contradictions in reported biological activities of structurally similar benzothiazole acetamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., methoxy vs. ethoxy at the 6-position alters solubility and logP, impacting membrane permeability) .
- Use in vitro assays (e.g., MIC for antimicrobial activity) under standardized conditions .
- Data Normalization : Account for variations in assay protocols (e.g., bacterial strain differences) by cross-referencing with positive controls (e.g., ciprofloxacin) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, nitro groups at the 6-position correlate with anticancer activity (p < 0.05) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for benzothiazole acetamide derivatives?
Methodological Answer:
- Cell Line Variability : Sensitivity differs across lines (e.g., HeLa vs. MCF-7) due to varying expression of drug transporters .
- Compound Stability : Hydrolysis of the acetamide group in cell culture media (pH 7.4) may reduce efficacy. Verify stability via HPLC before assays .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate accurate IC₅₀ values, avoiding false negatives from suboptimal dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
